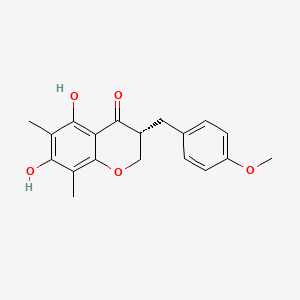

Methylophiopogonanone B

Description

from Ophiopogon japonicus plant extract, inhibits melanosome transfer in human epidermal melanocytes

Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,13,20-21H,8-9H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMAZRUMVFVHLY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC=C(C=C3)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313976 | |

| Record name | Methylophiopogonanone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74805-91-7 | |

| Record name | Methylophiopogonanone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74805-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylophiopogonanone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methylophiopogonanone B: A Technical Guide to Its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylophiopogonanone B, a homoisoflavonoid primarily sourced from the roots of Ophiopogon japonicus, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and detailed experimental protocols for the isolation and characterization of this compound. Furthermore, it delves into the methodologies for evaluating its key biological activities, including its antioxidant, anti-inflammatory, and anticancer effects. The document presents quantitative data in structured tables for comparative analysis and utilizes graphical representations to illustrate key experimental workflows and signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

This compound (CAS No: 74805-91-7) is a naturally occurring homoisoflavonoid that was first identified as a constituent of Ophiopogon japonicus (L. f.) Ker-Gawl., a plant widely used in traditional medicine.[1] It has also been reported in Polygonatum odoratum and Liriope graminifolia.[2] The primary source for its isolation remains the fibrous roots of Ophiopogon japonicus, which were once considered a waste product in the harvesting of the plant's tuberous roots.[1]

The discovery and isolation of this compound have been pivotal in exploring the therapeutic potential of Ophiopogon japonicus beyond its traditional uses. The yield of this compound from the fibrous roots has been reported to be significant, making it an accessible compound for research and development.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀O₅ | [2] |

| Molecular Weight | 328.4 g/mol | [2] |

| IUPAC Name | (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | [2] |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results |

Experimental Protocols

Isolation of this compound from Ophiopogon japonicus

The following protocol describes a method for the preparative isolation of this compound from the fibrous roots of Ophiopogon japonicus.[1]

3.1.1. Extraction:

-

Air-dry the fibrous roots of Ophiopogon japonicus and grind them into a coarse powder.

-

Extract the powdered material with 70% ethanol at room temperature.

-

Concentrate the ethanol extract under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Collect the ethyl acetate fraction, which is enriched with homoisoflavonoids.

3.1.2. Chromatographic Purification:

Step 1: Silica Gel Column Chromatography (SGCC)

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of petroleum ether-ethyl acetate (from 50:1 to 2:1, v/v).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

Step 2: Recycling High-Speed Counter-Current Chromatography (rHSCCC)

-

Further purify the sub-fractions containing this compound using rHSCCC.

-

Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water (3:2:2.5:1:1.5, v/v).

-

Use the upper phase as the stationary phase and the lower phase as the mobile phase.

-

Dissolve the sample in a mixture of the two phases and inject it into the HSCCC column.

-

Perform the separation at a flow rate of 2.0 mL/min and a rotational speed of 900 rpm.

-

Monitor the effluent with a UV detector and collect the fractions corresponding to this compound.

-

From 257 mg of a sub-fraction, 148 mg of this compound with a purity of 94.62% can be obtained.[1]

References

An In-depth Technical Guide to Methylophiopogonanone B: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylophiopogonanone B is a naturally occurring homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. A key mechanism of action for this compound is its role as an activator of the Rho GTPase signaling pathway, a critical regulator of cellular processes such as actin cytoskeleton dynamics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, complete with detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is a chiral molecule with the (3R) configuration being the naturally occurring enantiomer. Its structure features a chromanone core substituted with hydroxyl, methyl, and a 4-methoxybenzyl group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one[1] |

| CAS Number | 74805-91-7[1] |

| Molecular Formula | C₁₉H₂₀O₅[1] |

| Molecular Weight | 328.36 g/mol [1] |

| SMILES | CC1=C(C(=C2C(=C1O)C(=O)C--INVALID-LINK--CC3=CC=C(C=C3)OC)C)O |

| InChI | InChI=1S/C19H20O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,13,20-21H,8-9H2,1-3H3/t13-/m1/s1[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Powder |

| Solubility | Soluble in DMSO (10 mM), Methanol, Chloroform, Ethyl Acetate, and Acetone.[2] |

| UV max (λmax) | 212, 298 nm[2] |

| Storage | Store at -20°C. |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: NMR Spectral Data for racemic-Methylophiopogonanone B in CDCl₃

| ¹H-NMR (400 MHz) | ¹³C-NMR (100 MHz) |

| δ (ppm): 12.36 (1H, s), 7.13 (2H, d, J = 8.8 Hz), 6.84 (2H, d, J = 8.8 Hz), 5.38 (1H, s), 4.26 (1H, dd, J = 4.4, 11.6 Hz), 4.10 (1H, dd, J = 7.2, 11.6 Hz), 3.78 (3H, s), 3.16 (1H, dd, J = 4.4, 13.8 Hz), 2.75-2.80 (1H, m), 2.68 (1H, dd, J = 10.8, 13.8 Hz), 2.05 (3H, s), 2.01 (3H, s).[1] | δ (ppm): 198.5, 160.6, 159.6, 158.4, 156.5, 130.1, 130.1, 129.6, 120.5, 114.1, 102.3, 101.5, 68.9, 55.3, 46.8, 32.0, 7.3, 6.8, 6.8.[1] |

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) data confirms the elemental composition of this compound.

-

EI-HR-MS: calculated for C₁₉H₂₀O₅: 328.1311, found: 328.1315.[1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.

Rho GTPase Activation and Cytoskeletal Reorganization

A primary mechanism of action for this compound is the activation of the Rho family of small GTPases.[3] Rho GTPases are master regulators of the actin cytoskeleton. Activation of RhoA, a prominent member of this family, leads to downstream signaling events that promote the formation of stress fibers and focal adhesions, influencing cell morphology, migration, and adhesion.

Antioxidant Activity

This compound has demonstrated protective effects against oxidative stress. In human umbilical vein endothelial cells (HUVECs), it has been shown to mitigate H₂O₂-induced apoptosis by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), and enhancing the activity of superoxide dismutase (SOD).[2][4] This antioxidant effect is mediated, at least in part, through the NADPH oxidase pathway by inhibiting the expression of p22phox, a key subunit of the NADPH oxidase complex.[2][4]

Cytotoxic and Anti-inflammatory Activities

This compound has been reported to exhibit cytotoxic effects against certain cancer cell lines. It has also been shown to possess anti-inflammatory properties, although the detailed mechanisms are still under investigation.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Synthesis of racemic-Methylophiopogonanone B

A published method for the synthesis of racemic this compound involves the following key steps:

-

Condensation: 2,4-Dimethoxy-3,5-dimethyl-6-hydroxyacetophenone is condensed with 4-methoxybenzaldehyde to yield a chalcone.

-

Cyclization and Mannich Reaction: The chalcone is subjected to cyclization and a Mannich reaction using paraformaldehyde and diethylamine to introduce the C3 side chain and form the chromanone ring, yielding 5,7-dimethoxy-6,8-dimethyl-3-(4-methoxybenzyl)chroman-4-one.

-

Demethylation: The final step involves the demethylation of the methoxy groups on the A ring to afford racemic this compound.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methylophiopogonanone B mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Methylophiopogonanone B in Cancer Cells

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Scientific literature explicitly detailing the mechanism of action of this compound in cancer cells is limited. This document summarizes the available data on this compound in other cell types and provides an in-depth analysis of the anti-cancer mechanisms of closely related homoisoflavonoids and saponins isolated from Ophiopogon japonicus. This information is intended to provide a comprehensive overview of the current research landscape and to inform future investigations into the therapeutic potential of this compound.

Executive Summary

This compound (MO-B) is a homoisoflavonoid isolated from the traditional Chinese medicinal plant Ophiopogon japonicus. While the direct anti-cancer mechanisms of MO-B are not yet extensively elucidated, research into its effects on cellular pathways relevant to cancer, and the well-documented anti-tumor properties of its structural analogs, suggests a promising potential for further investigation. This guide consolidates the existing knowledge on MO-B's mechanism in endothelial cells and details the established anti-cancer activities of related compounds from Ophiopogon japonicus, including Ophiopogonin B, Ophiopogonin D, and 8-Formylophiopogonanone B. The primary mechanisms identified for these related compounds include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt and MAPK.

This compound: Known Mechanisms of Action

The most detailed research on this compound to date has been conducted in the context of oxidative stress-induced apoptosis in human umbilical vein endothelial cells (HUVECs), not cancer cells. However, the pathways identified are highly relevant to cancer biology.

Induction of Apoptosis in HUVECs

This compound has been shown to protect HUVECs from hydrogen peroxide (H₂O₂)-induced apoptosis.[1][2][3] This protective effect is achieved through the modulation of key apoptotic regulators:

-

Bcl-2 Family Proteins: MO-B treatment leads to an altered ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1][2] An increase in the Bcl-2/Bax ratio is a common mechanism for inhibiting apoptosis.

-

Caspase-3 Activation: MO-B has been observed to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]

Modulation of the NADPH Oxidase Pathway

The protective effects of this compound in HUVECs are also linked to its influence on the NADPH oxidase pathway. MO-B can inhibit the overexpression of p22phox, a membrane-associated subunit of NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS).[1][2] While in this context MO-B acts as an antioxidant, the modulation of ROS is a critical aspect of many cancer therapies.

Potential Anti-Cancer Mechanisms Inferred from Related Compounds

Several other compounds isolated from Ophiopogon japonicus have demonstrated significant anti-cancer activity. Their mechanisms of action provide a strong foundation for hypothesizing the potential pathways that this compound might modulate in cancer cells.

Ophiopogonin B (OP-B)

Ophiopogonin B, a saponin from Ophiopogon japonicus, has been shown to inhibit the progression of several cancers, including hepatocellular carcinoma and nasopharyngeal carcinoma, through multiple mechanisms:

-

PI3K/Akt and AMPK Signaling: In hepatocellular carcinoma, OP-B has been found to inactivate the PI3K/Akt pathway and activate the AMPK pathway by downregulating protein tyrosine phosphatase 1B (PTP1B).[4] The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival in many cancers.[5][6][7][8]

-

Hippo Signaling Pathway: In nasopharyngeal carcinoma, OP-B can induce apoptosis by promoting the production of reactive oxygen species (ROS) and modulating the Hippo signaling pathway.[9]

-

JNK/c-Jun Signaling: OP-B has also been reported to induce apoptosis and autophagy in colon cancer cells through the activation of the JNK/c-Jun signaling pathway.[10]

-

JAK2/STAT3 Signaling: In hepatocellular carcinoma cells, OP-B has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to cell cycle arrest and apoptosis.[11]

Ophiopogonin D

Ophiopogonin D is another saponin from Ophiopogon japonicus with demonstrated anti-cancer effects:

-

G2/M Cell Cycle Arrest: In human breast carcinoma MCF-7 cells, Ophiopogonin D has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.[12] This arrest is associated with the downregulation of cyclin B1.[12]

-

Induction of Apoptosis: Ophiopogonin D also induces apoptosis in MCF-7 cells through the activation of caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[12]

8-Formylophiopogonanone B (8-FOB)

8-Formylophiopogonanone B, a homoisoflavonoid structurally related to this compound, has been shown to have anti-tumor activity:

-

ROS-Mediated Apoptosis: In nasopharyngeal carcinoma CNE-1 cells, 8-FOB induces apoptosis by increasing intracellular ROS production and disrupting mitochondrial function.[13] This suggests that, unlike its role in HUVECs, homoisoflavonoids from Ophiopogon japonicus can also act as pro-oxidants in cancer cells to trigger cell death.

Data Presentation

Table 1: Quantitative Data on the Effects of this compound and Related Compounds

| Compound | Cell Line | Assay | Parameter | Result | Reference |

| This compound | HUVEC | CCK-8 | Cell Viability | Protective effect against H₂O₂-induced injury | [1][2] |

| HUVEC | Western Blot | Bax/Bcl-2 Ratio | Modulated to inhibit apoptosis | [1][2] | |

| HUVEC | Western Blot | Caspase-3 | Activation inhibited | [1][2] | |

| Ophiopogonin B | MHCC97-H (Hepatocellular Carcinoma) | Western Blot | p-PI3K/PI3K, p-Akt/Akt | Decreased expression | [4] |

| MHCC97-H (Hepatocellular Carcinoma) | Western Blot | p-AMPK/AMPK | Increased expression | [4] | |

| CNE-1, CNE-2 (Nasopharyngeal Carcinoma) | MTT Assay | IC50 | ~5-10 µM | [9] | |

| CNE-1, CNE-2 (Nasopharyngeal Carcinoma) | Western Blot | Bax/Bcl-2 Ratio | Increased | [9] | |

| Ophiopogonin D | MCF-7 (Breast Carcinoma) | Flow Cytometry | Cell Cycle | G2/M arrest | [12] |

| MCF-7 (Breast Carcinoma) | Western Blot | Cyclin B1 | Decreased expression | [12] | |

| MCF-7 (Breast Carcinoma) | Western Blot | Cleaved Caspase-8, -9 | Increased expression | [12] | |

| 8-Formylophiopogonanone B | CNE-1 (Nasopharyngeal Carcinoma) | MTT Assay | IC50 | ~20 µM | [13] |

| CNE-1 (Nasopharyngeal Carcinoma) | Flow Cytometry | Apoptosis | Induced | [13] | |

| CNE-1 (Nasopharyngeal Carcinoma) | DCFH-DA Assay | ROS Production | Increased | [13] |

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.

-

Reagent Addition: After the incubation period, 10 µL of MTT (5 mg/mL) or CCK-8 solution is added to each well.

-

Incubation: The plates are incubated for an additional 2-4 hours at 37°C.

-

Measurement: For MTT, the formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is read at 490 nm. For CCK-8, the absorbance is read directly at 450 nm.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with the test compound for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in 1X binding buffer, and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-Akt, anti-p-Akt) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

-

Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways

Caption: MO-B's protective mechanism in H₂O₂-induced HUVEC apoptosis.

Caption: Ophiopogonin B inhibits HCC progression via PTP1B/PI3K/Akt/AMPK.

Caption: Ophiopogonin D induces G2/M arrest and apoptosis in breast cancer.

Conclusion and Future Directions

While direct evidence for the anti-cancer mechanism of this compound is currently sparse, the existing data on its modulation of apoptosis- and ROS-related pathways in endothelial cells, combined with the significant anti-tumor activities of its close structural and source analogs, strongly suggests its potential as a valuable lead compound in oncology research. Future studies should focus on:

-

Screening this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.

-

Investigating the impact of this compound on key cancer-related pathways identified for its analogs, such as the PI3K/Akt, MAPK, and Hippo pathways.

-

Elucidating whether this compound acts as a pro-oxidant or antioxidant in various cancer cell contexts to induce cell death or inhibit proliferation.

-

Evaluating the in vivo efficacy of this compound in preclinical cancer models.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound in the fight against cancer.

References

- 1. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products with Activity against Lung Cancer: A Review Focusing on the Tumor Microenvironment [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Chemical Effects on Breast Development, Function, and Cancer Risk: Existing Knowledge and New Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Molecular Targets and Anti-Invasive Effects of 2,6-bis-(4-hydroxyl-3methoxybenzylidine) cyclohexanone or BHMC in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Characterization and Anti-breast Cancer Activity in vitro of a Novel Polysaccharide From Cymbopogon citratus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoprevention of liver cancer by plant polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methoxyhispolon Methyl Ether, a Hispolon Analog, Thwarts the SRC/STAT3/BCL-2 Axis to Provoke Human Triple-Negative Breast Cancer Cell Apoptosis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Natural Polyphenols on Breast Cancer Chemoprevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Preliminary In Vitro Studies on Methylophiopogonanone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylophiopogonanone B (MO-B) is a homoisoflavonoid isolated from the tuberous root of Ophiopogon japonicus. This class of compounds has garnered significant interest in the scientific community for its potential therapeutic properties. Preliminary in vitro studies have begun to elucidate the biological activities of MO-B, suggesting its potential as an antioxidant, anti-apoptotic, and anti-cancer agent. This technical guide provides a comprehensive overview of the existing in vitro research on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated biological pathways and workflows. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Biological Activities and Quantitative Data

In vitro investigations have primarily focused on the antioxidant, anti-apoptotic, and anti-cancer effects of this compound. The following tables summarize the key quantitative findings from these studies.

Table 1: Antioxidant and Anti-apoptotic Effects of this compound in HUVECs

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| Cell Viability | HUVEC | H₂O₂ induced oxidative stress + MO-B | 50 µM | 30% increase in cell activity | [1] |

| ROS Production | HUVEC | H₂O₂ induced oxidative stress + MO-B | 40 µM and 50 µM | Significantly reduced ROS levels | [1] |

| MDA Production | HUVEC | H₂O₂ induced oxidative stress + MO-B | Not specified | Inhibited | [1] |

| SOD Activity | HUVEC | H₂O₂ induced oxidative stress + MO-B | Not specified | Enhanced | [1] |

| Apoptosis | HUVEC | H₂O₂ induced oxidative stress + MO-B | Not specified | Alleviated | [1] |

| Bax/Bcl-2 Ratio | HUVEC | H₂O₂ induced oxidative stress + MO-B | Not specified | Modulated (indicative of anti-apoptotic effect) | [1] |

| Caspase-3 Expression | HUVEC | H₂O₂ induced oxidative stress + MO-B | Not specified | Modulated (indicative of anti-apoptotic effect) | [1] |

| p22phox Expression | HUVEC | H₂O₂ induced oxidative stress + MO-B | Not specified | Dose-dependent decrease in mRNA and protein levels | [1] |

HUVEC: Human Umbilical Vein Endothelial Cells; H₂O₂: Hydrogen Peroxide; ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide Dismutase.

Table 2: Anticancer Activity of this compound

| Parameter | Assay/Cell Line | IC₅₀ | Reference |

| HIF-1α Inhibition | Reporter Assay | 2.2 µg/mL | |

| Cytotoxicity | HeLa Cells | Data not yet fully available in searched literature |

IC₅₀: Half-maximal inhibitory concentration; HIF-1α: Hypoxia-inducible factor-1α.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments conducted to evaluate the biological activities of this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40, and 50 µM) for 24 hours.

-

Induction of Oxidative Stress: Following pre-treatment, the culture medium is replaced with fresh medium containing 1000 µM of hydrogen peroxide (H₂O₂) and incubated for 60 minutes.

-

CCK-8 Assay: The H₂O₂-containing medium is discarded, and 100 µL of fresh medium containing 10% Cell Counting Kit-8 (CCK-8) agent is added to each well.

-

Incubation and Measurement: The plate is incubated for 1 hour at 37°C, and the absorbance is measured at 450 nm using a microplate reader.[1]

Malondialdehyde (MDA) and Superoxide Dismutase (SOD) Assays

-

Cell Culture and Treatment: HUVECs are seeded in 6-well plates at a density of 2 x 10⁵ cells per well and cultured overnight. The cells are then treated with different concentrations of MO-B for 24 hours, followed by stimulation with 1000 µM H₂O₂ for 6 hours.[1]

-

Assay Performance: The levels of MDA and the activity of SOD in the cell lysates are measured using commercially available assay kits, following the manufacturer's instructions.[1]

Intracellular Reactive Oxygen Species (ROS) Quantification

-

Cell Seeding and Treatment: HUVECs are cultured in 6-well plates at a density of 2 x 10⁵ cells per well and treated with the indicated concentrations of MO-B.

-

Fluorescent Probe Staining: The level of intracellular ROS is determined using the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA).

-

Analysis: The change in fluorescence emission, which is proportional to the amount of intracellular ROS, is measured.[1]

Reverse Transcription-Quantitative PCR (RT-qPCR)

-

Cell Treatment and RNA Extraction: HUVECs are pre-treated with MO-B (e.g., 10, 20, and 50 µM) for 24 hours, followed by exposure to 1000 µM H₂O₂ for 6 hours. Total RNA is then extracted from the cells using a suitable RNA isolation reagent.[1]

-

RNA Quantification and cDNA Synthesis: The concentration and purity of the extracted RNA are determined by measuring absorbance at 260 and 280 nm. First-strand complementary DNA (cDNA) is synthesized from the total RNA.

-

qPCR: Quantitative PCR is performed using gene-specific primers (e.g., for p22phox, Bax, Bcl-2, caspase-3, and a housekeeping gene like GAPDH) and a suitable master mix. The relative expression of the target genes is calculated using the 2-ΔΔCt method.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the general workflow of the in vitro experiments described.

Caption: Proposed mechanism of this compound's protective effect against H₂O₂-induced apoptosis.

Caption: A generalized workflow for in vitro evaluation of this compound.

Discussion and Future Directions

The preliminary in vitro data for this compound are promising, particularly concerning its antioxidant and anti-apoptotic properties in endothelial cells. The inhibition of the NADPH oxidase subunit p22phox suggests a specific mechanism of action that warrants further investigation. The reported inhibition of HIF-1α points to a potential role for MO-B in cancer therapy, as HIF-1α is a key regulator of tumor adaptation to hypoxia.

However, the current body of research on this compound is still in its early stages. A significant portion of the available literature focuses on the structurally similar compound, Methylophiopogonanone A (MO-A), which has shown neuroprotective and anti-inflammatory activities. It is crucial for future research to clearly delineate the specific activities of MO-B and to conduct direct comparative studies with MO-A to understand the structure-activity relationships within this class of homoisoflavonoids.

Future in vitro studies should aim to:

-

Elucidate the specific anti-inflammatory effects of MO-B, for instance, by investigating its impact on nitric oxide production and pro-inflammatory cytokine release in macrophage cell lines like RAW 264.7.

-

Explore the neuroprotective potential of MO-B in relevant neuronal cell line models, assessing its ability to mitigate neurotoxicity induced by various stressors.

-

Expand the investigation of its anticancer properties by determining its cytotoxic effects (e.g., IC₅₀ values) across a panel of cancer cell lines, including a more detailed study on HeLa cells, and by exploring the downstream effects of HIF-1α inhibition.

-

Further dissect the molecular mechanisms underlying its observed activities through techniques such as Western blotting to analyze protein expression and phosphorylation states in key signaling pathways.

References

A Technical Guide to the Sourcing and Isolation of Methylophiopogonanone B from Ophiopogon japonicus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for sourcing and isolating Methylophiopogonanone B (MO-B), a bioactive homoisoflavonoid, from the tuberous roots of Ophiopogon japonicus. This document details established experimental protocols, presents quantitative data for key processes, and visualizes the experimental workflow and relevant signaling pathways.

Introduction

Ophiopogon japonicus, a member of the Liliaceae family, is a perennial evergreen herb widely used in traditional medicine, particularly in East Asia.[1] Its tuberous roots are a rich source of various bioactive compounds, including steroidal saponins, polysaccharides, and a unique class of compounds known as homoisoflavonoids.[2][3] Among these, this compound has garnered significant scientific interest due to its potential therapeutic properties, including antioxidative and anti-tumor activities.[4] This guide focuses on the scientific principles and practical techniques for the successful sourcing, extraction, and purification of this promising natural product.

Sourcing of Plant Material

The primary source for the isolation of this compound is the dried tuberous roots of Ophiopogon japonicus. For research and development purposes, it is crucial to source plant material from reputable suppliers to ensure proper identification and quality. Ophiopogon japonicus is cultivated in various regions, and the concentration of its chemical constituents can vary depending on the geographical origin and cultivation practices.[5] One study specifically utilized Ophiopogon japonicus obtained from farms in Cixi, Zhejiang, China.[4]

Extraction and Isolation of this compound

The isolation of this compound is a multi-step process involving initial extraction from the plant material followed by chromatographic separation and purification. High-Speed Counter-Current Chromatography (HSCCC) has been identified as an effective technique for this purpose.[4]

Preliminary Extraction

Prior to chromatographic separation, a crude extract rich in homoisoflavonoids is prepared from the dried and powdered tuberous roots of Ophiopogon japonicus.

Experimental Protocol: Solvent Extraction

-

Maceration and Reflux: The powdered plant material is subjected to extraction with a suitable solvent system. A common method involves reflux extraction with 70% ethanol.[2]

-

Fractionation: The resulting crude extract is then fractionated using liquid-liquid partitioning. An ethyl acetate fraction is typically prepared to enrich the homoisoflavonoid content.[2]

-

Pre-separation: The ethyl acetate fraction can be further pre-separated using silica gel column chromatography with a petroleum ether-ethyl acetate gradient.[2]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing sample adsorption and degradation. It is particularly well-suited for the separation of natural products.

Experimental Protocol: HSCCC Isolation

-

Solvent System Selection: The choice of the two-phase solvent system is critical for successful separation. A commonly used system for the separation of Methylophiopogonanone A and B is a mixture of n-hexane–ethyl acetate–methanol–acetonitrile–water.[6]

-

HSCCC Operation: The HSCCC instrument is prepared by filling the column with the stationary phase. The mobile phase is then pumped through the column at a specific flow rate while the apparatus is rotating at a high speed. The sample, dissolved in a mixture of the stationary and mobile phases, is then injected.

-

Fraction Collection: The effluent from the column is monitored by a UV detector, and fractions are collected based on the chromatogram. The fractions corresponding to the peak of this compound are pooled for further purification.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, the fractions containing this compound from HSCCC are often subjected to a final purification step using preparative HPLC.

Experimental Protocol: Preparative HPLC

-

Column and Mobile Phase: A C18 reversed-phase column is typically used. The mobile phase generally consists of a mixture of acetonitrile and water.[4]

-

Elution: Isocratic or gradient elution can be employed to achieve the desired separation.

-

Purity Analysis: The purity of the final isolated this compound is confirmed using analytical HPLC.

Quantitative Data

The following tables summarize the key quantitative data associated with the isolation and analysis of this compound.

Table 1: Yield and Purity of this compound

| Parameter | Value | Source |

| Yield from Tuber Roots | ~0.2–0.4 mg/g | [4] |

| Purity after HSCCC | >97% | [4] |

Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters

| Parameter | Value | Source |

| Solvent System | n-hexane–ethyl acetate–methanol–acetonitrile–water (3:2:2.5:1:1.5, v/v) | [6] |

| Rotational Speed | 900 rpm | [6] |

| Mobile Phase Flow Rate | 2.0 mL/min | [6] |

Table 3: Analytical HPLC Parameters for Purity Assessment

| Parameter | Value | Source |

| Column | Shimadzu C18 (5 µm, 250×4.6 mm) | [4] |

| Mobile Phase | Water and Acetonitrile (35:65, v/v) | [4] |

| Flow Rate | 1 mL/min | [4] |

| Column Temperature | 30°C | [4] |

| Detection Wavelength | 285 nm | [4] |

Visualized Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the isolation of this compound and its known signaling pathways.

Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.

NADPH Oxidase Pathway

MO-B has been demonstrated to protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced apoptosis.[4] This protective effect is mediated through the NADPH oxidase pathway.[4] Specifically, MO-B can inhibit the overexpression of p22phox, a key subunit of NADPH oxidase, thereby mitigating oxidative stress.[4]

Rho Signaling Pathway

In addition to its effects on the NADPH oxidase pathway, this compound is also known to promote the activation of Rho, a small GTPase.[4] The activation of Rho by MO-B leads to the depolymerization of tubulin.[4] This pathway is implicated in various cellular processes, including cell morphology and motility.

Conclusion

This technical guide has outlined the essential steps for the successful sourcing and isolation of this compound from Ophiopogon japonicus. The combination of solvent extraction, High-Speed Counter-Current Chromatography, and preparative High-Performance Liquid Chromatography provides a robust methodology for obtaining this bioactive compound in high purity. The provided quantitative data and visualized workflows serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the pharmacological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. An efficient combination of supercritical fluid extraction and high-speed counter-current chromatography to extract and purify homoisoflavonoids from Ophiopogon japonicus (Thunb.) Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. akjournals.com [akjournals.com]

The Pharmacological Profile of Homoisoflavonoids: A Focus on Methylophiopogonanone B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Homoisoflavonoids, a unique subclass of flavonoids characterized by a C16 skeleton (C6-C1-C9), are garnering significant attention within the scientific community for their diverse and potent pharmacological activities.[1][2] Predominantly found in the plant families Fabaceae and Asparagaceae, these compounds have been traditionally used in various forms of medicine.[3] Modern research has begun to elucidate the mechanisms behind their therapeutic effects, revealing a broad spectrum of bioactivities including anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective properties.[1][2]

Among the numerous homoisoflavonoids identified, Methylophiopogonanone B (MO-B) has emerged as a particularly promising candidate for drug development.[4][5] Isolated from the tuberous roots of Ophiopogon japonicus, MO-B has demonstrated significant potential in mitigating oxidative stress, inhibiting tumor growth, and protecting against cellular damage.[4][6] This technical guide provides a comprehensive overview of the pharmacological profile of homoisoflavonoids, with a detailed focus on the experimental evidence, mechanisms of action, and therapeutic potential of this compound.

Pharmacological Activities and Quantitative Data

The biological effects of homoisoflavonoids are vast and varied. To facilitate a clear comparison of their potency, the following tables summarize the key quantitative data from various in vitro studies.

Anti-inflammatory Activity

Homoisoflavonoids exhibit significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. The half-maximal inhibitory concentration (IC50) values for nitric oxide (NO) production and cytokine release are key indicators of this activity.

| Compound | Cell Line | Target | IC50 (µM) | Reference |

| This compound | BV-2 Microglia | NO Production | 7.8 | [6] |

| 4'-O-Demethylophiopogonanone E | RAW 264.7 | IL-1β Production | 32.5 (µg/mL) | [3][7] |

| 4'-O-Demethylophiopogonanone E | RAW 264.7 | IL-6 Production | 13.4 (µg/mL) | [3][7] |

| Desmethylisoophiopogonone B | RAW 264.7 | NO Production | 14.1 (µg/mL) | [7] |

| 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | RAW 264.7 | NO Production | 10.9 (µg/mL) | [7] |

Anticancer and Cytotoxic Activity

The anticancer potential of homoisoflavonoids is a rapidly growing area of research. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.

| Compound | Cell Line | Activity | IC50 | Reference |

| This compound | SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | 34.6 µg/mL | [6] |

| This compound | HeLa (Cervical Cancer) | Cytotoxicity | 6 µg/mL | [6] |

| 8-Formylophiopogonanone B | CNE-1 (Nasopharyngeal Carcinoma) | Cytotoxicity | 140.6 µM | [8] |

| 8-Formylophiopogonanone B | CNE-2 (Nasopharyngeal Carcinoma) | Cytotoxicity | 155.2 µM | [8] |

| 8-Formylophiopogonanone B | Neuro-2a (Neuroblastoma) | Cytotoxicity | 181.9 µM | [8] |

| 8-Formylophiopogonanone B | SK-Hep1 (Hepatocellular Carcinoma) | Cytotoxicity | 250.5 µM | [8] |

| 8-Formylophiopogonanone B | HeLa (Cervical Cancer) | Cytotoxicity | 333.9 µM | [8] |

| 8-Formylophiopogonanone B | MGC-803 (Gastric Carcinoma) | Cytotoxicity | 292.6 µM | [8] |

| Sigmoidin I | CCRF-CEM (Leukemia) | Cytotoxicity | 4.24 µM | [9] |

| 6α-hydroxyphaseollidin | CCRF-CEM (Leukemia) | Cytotoxicity | 3.36 µM | [9] |

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and other homoisoflavonoids are mediated through the modulation of several key intracellular signaling pathways.

NADPH Oxidase Pathway and Oxidative Stress Reduction

This compound has been shown to protect cells from oxidative stress-induced apoptosis by inhibiting the NADPH oxidase pathway.[4][5] Oxidative stress, a key contributor to cellular damage in various pathologies, is often initiated by the overproduction of reactive oxygen species (ROS) by NADPH oxidase. MO-B mitigates this by downregulating the expression of p22phox, a critical subunit of the NADPH oxidase complex.[1][4] This leads to a decrease in ROS production and subsequent cellular damage.

PI3K/Akt/eNOS Signaling Pathway and Cardioprotection

The cardioprotective effects of some homoisoflavonoids are attributed to their ability to activate the PI3K/Akt/eNOS signaling pathway. This pathway plays a crucial role in promoting cell survival and vasodilation. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a key signaling molecule that promotes vasodilation and protects against ischemia-reperfusion injury.

NF-κB Signaling Pathway and Anti-inflammatory Action

The anti-inflammatory effects of many flavonoids, including homoisoflavonoids, are mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[11] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Homoisoflavonoids can inhibit this pathway at various points, leading to a reduction in the inflammatory response.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of homoisoflavonoids on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the homoisoflavonoid compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 24-well plate and stimulate with 1 µg/mL of LPS in the presence or absence of the homoisoflavonoid for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix 100 µL of the supernatant with 100 µL of the Griess reagent and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect the expression and phosphorylation status of key proteins in a signaling pathway.

-

Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p22phox) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensity using image analysis software.

Conclusion and Future Directions

Homoisoflavonoids, and this compound in particular, represent a promising class of natural compounds with significant therapeutic potential across a range of diseases. Their multifaceted pharmacological profile, underpinned by the modulation of key signaling pathways, makes them attractive candidates for further investigation and drug development.

Future research should focus on several key areas:

-

In Vivo Efficacy and Pharmacokinetics: While in vitro studies have provided a strong foundation, comprehensive in vivo studies are crucial to validate the therapeutic efficacy and to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

-

Target Identification and Validation: Further studies are needed to precisely identify the direct molecular targets of homoisoflavonoids to better understand their mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be invaluable in optimizing the chemical structure of homoisoflavonoids to enhance their potency and selectivity for specific therapeutic targets.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for human health.

The in-depth understanding of the pharmacological profile of homoisoflavonoids, as outlined in this guide, provides a solid framework for the continued exploration and development of this exciting class of natural products for the treatment of a wide array of human diseases.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of NADPH Oxidase Activity in Plants [en.bio-protocol.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Formylophiopogonanone B induces ROS-mediated apoptosis in nasopharyngeal carcinoma CNE-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of Methylophiopogonanone B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of early research on the antioxidant properties of Methylophiopogonanone B (MO-B), a homoisoflavonoid isolated from the roots of Ophiopogon japonicus. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of natural compounds in combating oxidative stress-related pathologies.

This compound has emerged as a compound of interest due to its significant antioxidant capabilities.[1][2] Early studies have demonstrated its potential to protect cells from oxidative damage through multiple mechanisms, including direct radical scavenging and modulation of intracellular antioxidant defense systems. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and development.

I. Quantitative Assessment of Antioxidant Efficacy

The antioxidant potential of this compound has been evaluated through both direct chemical assays and cell-based models of oxidative stress.

Direct Radical Scavenging and Reducing Power

A key study by Wang et al. (2017) investigated the direct antioxidant capacity of this compound using four distinct in-vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (ferric reducing antioxidant power), and CUPRAC (cupric reducing antioxidant capacity). Among the tested homoisoflavonoids, this compound demonstrated the highest antioxidant activity across all four methods.[3][4][5][6] While the study highlights its superior potency, specific quantitative values such as IC50 were not available in the accessible literature.

Cellular Antioxidant Activity in HUVECs

In a pivotal study by Wang et al. (2019), the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress were examined in Human Umbilical Vein Endothelial Cells (HUVECs).[2][7][8] The findings from this research are summarized in the tables below.

Table 1: Effect of this compound on H₂O₂-Induced Cytotoxicity in HUVECs [8]

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |

| Control | - | 100 |

| H₂O₂ | 1000 | Significantly decreased |

| MO-B + H₂O₂ | 10 | Increased vs. H₂O₂ |

| MO-B + H₂O₂ | 20 | Increased vs. H₂O₂ |

| MO-B + H₂O₂ | 40 | Increased vs. H₂O₂ |

| MO-B + H₂O₂ | 50 | Increased by ~30% vs. H₂O₂ |

Table 2: Modulation of Oxidative Stress Markers by this compound in H₂O₂-Treated HUVECs [2][8]

| Treatment Group | MO-B Conc. (µM) | Intracellular ROS Levels (vs. H₂O₂) | MDA Levels (vs. H₂O₂) | SOD Activity (vs. H₂O₂) |

| H₂O₂ | 0 | Significantly increased | Significantly increased | Significantly decreased |

| MO-B + H₂O₂ | 40 | Significantly reduced | Decreased | Significantly increased |

| MO-B + H₂O₂ | 50 | Significantly reduced | Decreased | Significantly increased |

Table 3: Effect of this compound on Apoptosis-Related and NADPH Oxidase Pathway Proteins in H₂O₂-Treated HUVECs [7]

| Treatment Group | MO-B Conc. (µM) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 Expression | p22phox Expression |

| H₂O₂ | 0 | Increased | Increased | Increased |

| MO-B + H₂O₂ | 10, 40, 50 | Dose-dependently decreased | Dose-dependently decreased | Dose-dependently decreased |

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further investigation.

In Vitro Antioxidant Assays

-

DPPH Radical Scavenging Assay: This assay assesses the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. A solution of DPPH in methanol is prepared, and the test compound is added. The reduction of DPPH is measured by the decrease in absorbance at 517 nm. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.

-

ABTS Radical Cation Scavenging Assay: The ABTS radical cation is generated by the reaction of ABTS with potassium persulfate. The test compound is then added to the ABTS radical solution, and the reduction in absorbance at 734 nm is measured. The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, and the change in absorbance is measured at 593 nm.[9] The results are expressed as Fe²⁺ equivalents.

Cellular Assays in HUVECs

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell medium supplemented with fetal bovine serum and growth factors. For experiments, cells are pre-treated with varying concentrations of this compound for 24 hours before inducing oxidative stress with 1000 µM H₂O₂.

-

Cell Viability Assay (CCK-8): HUVECs are seeded in 96-well plates. After treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated. The absorbance at 450 nm is measured using a microplate reader to determine the number of viable cells.

-

Intracellular ROS Measurement: Intracellular reactive oxygen species (ROS) levels are detected using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). Following treatment, cells are incubated with DCFH-DA. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, which is then quantified by flow cytometry.

-

Malondialdehyde (MDA) and Superoxide Dismutase (SOD) Activity Assays: Cell lysates are collected after treatment. The levels of MDA, a marker of lipid peroxidation, and the activity of the antioxidant enzyme SOD are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.

-

Western Blot Analysis: Total protein is extracted from treated HUVECs, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against Bax, Bcl-2, cleaved caspase-3, p22phox, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

III. Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound's antioxidant action and a typical experimental workflow.

IV. Conclusion and Future Directions

Early research strongly supports the significant antioxidant potential of this compound. Its ability to mitigate oxidative stress in endothelial cells, at least in part by inhibiting the NADPH oxidase pathway, positions it as a promising candidate for further investigation in the context of cardiovascular diseases where endothelial dysfunction is a key pathological feature.

Future research should focus on obtaining precise quantitative data for its direct antioxidant activities to allow for robust structure-activity relationship studies. Furthermore, in vivo studies are warranted to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. abmole.com [abmole.com]

- 2. This compound of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Effects of Methylophiopogonanone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylophiopogonanone B (MO-B) is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus. While the genus Ophiopogon has a long history in traditional medicine for treating inflammatory conditions, direct and comprehensive research into the specific anti-inflammatory mechanisms of this compound is still emerging. This technical guide synthesizes the current, albeit limited, direct evidence for MO-B's anti-inflammatory potential and extrapolates from closely related homoisoflavonoids to propose likely mechanisms of action. This document provides a comprehensive overview of the available data, detailed experimental protocols for future investigations, and visual representations of the key signaling pathways implicated in its potential anti-inflammatory effects. While direct quantitative data for MO-B's impact on key inflammatory markers remains to be fully elucidated, this guide serves as a foundational resource to direct future research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Homoisoflavonoids, a class of natural products found in various plants, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory properties. This compound, a constituent of Ophiopogon japonicus, belongs to this promising class of compounds. Preliminary studies on related homoisoflavonoids suggest that MO-B may exert its anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.

This guide aims to:

-

Present the existing, though indirect, evidence supporting the anti-inflammatory potential of this compound.

-

Provide detailed experimental protocols to facilitate further research into its mechanisms of action.

-

Offer visual representations of the implicated signaling pathways to aid in conceptual understanding.

Quantitative Data on the Anti-inflammatory Effects of Related Homoisoflavonoids

Direct quantitative data on the anti-inflammatory effects of this compound is currently limited in publicly available scientific literature. However, studies on other homoisoflavonoids isolated from Ophiopogon japonicus provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize the inhibitory activities of these related compounds on key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production by Homoisoflavonoids from Ophiopogon japonicus in BV-2 Microglial Cells [1]

| Compound | IC50 (µM) |

| Ophiopogonanone H | 20.1 |

| 5,7-dihydroxy-3-(4'-hydroxybenzyl)-8-methyl-4-chromanone | 17.0 |

| 5,7-dihydroxy-3-(4'-hydroxybenzyl)-6,8-dimethyl-4-chromanone | 7.8 |

| 5,7-dihydroxy-3-(4'-hydroxybenzyl)-6-methyl-4-chromanone | 5.1 |

| Ophiopogonanone D | 19.2 |

| Methylophiopogonanone A | 14.4 |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by 4'-O-Demethylophiopogonanone E in LPS-induced RAW 264.7 Macrophages [2][3]

| Cytokine | IC50 (µg/mL) |

| IL-1β | 32.5 ± 3.5 |

| IL-6 | 13.4 ± 2.3 |

Proposed Mechanisms of Anti-inflammatory Action

Based on studies of related homoisoflavonoids and the known pathways of inflammation, this compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. It is proposed that this compound may inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the MAPK Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key transducers of extracellular signals to cellular responses, including inflammation.

-

Mechanism: Inflammatory stimuli activate a cascade of protein kinases that ultimately leads to the phosphorylation and activation of ERK, JNK, and p38. These activated MAPKs then phosphorylate various transcription factors, leading to the expression of inflammatory genes. Evidence from related compounds suggests that this compound may inhibit the phosphorylation of ERK, JNK, and p38, thereby downregulating the inflammatory response.

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Detailed Experimental Protocols for Future Investigation

To rigorously assess the anti-inflammatory effects of this compound, a series of in vitro experiments using a well-established inflammatory cell model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, are recommended.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling pathway analysis).

-

Measurement of Nitric Oxide (NO) Production

-

Principle: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

-

Principle: The levels of secreted cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

-

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

-

Principle: Western blotting is used to detect the protein levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Immunofluorescence for NF-κB p65 Nuclear Translocation

-

Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of the NF-κB p65 subunit.

-

Procedure:

-

Grow and treat cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against p65.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Caption: A generalized experimental workflow for investigating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound represents a promising candidate for the development of a novel anti-inflammatory agent. While direct evidence of its efficacy is still in its infancy, the demonstrated anti-inflammatory activities of structurally related homoisoflavonoids strongly suggest its potential. The proposed mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research.

The experimental protocols detailed in this guide offer a clear and comprehensive roadmap for researchers to systematically investigate the anti-inflammatory properties of this compound. Future studies should focus on:

-

Generating robust quantitative data: Determining the IC50 values of this compound for the inhibition of a wide range of inflammatory mediators.

-

Elucidating the precise molecular targets: Identifying the specific kinases or other proteins within the NF-κB and MAPK pathways that are directly modulated by this compound.

-

In vivo validation: Progressing to animal models of inflammation to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory drug can be realized. This technical guide serves as a critical starting point for these important investigations.

References

- 1. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Methylophiopogonanone B in the Inhibition of Hypoxia-Inducible Factor-1α: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions and a key target in cancer therapy due to its role in tumor progression and angiogenesis. Methylophiopogonanone B (MO-B), a homoisoflavonoid isolated from Ophiopogon japonicus, has emerged as a potential inhibitor of HIF-1α activity. This technical guide provides a comprehensive overview of the current understanding of MO-B's role in inhibiting HIF-1α, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. In hypoxic environments, this process is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes, including vascular endothelial growth factor (VEGF), which are crucial for angiogenesis, cell survival, and metabolic adaptation.

This compound has been identified as an inhibitor of HIF-1α activity.[1] This guide will delve into the specifics of this inhibition, providing a foundational resource for researchers investigating its therapeutic potential.

Quantitative Data on this compound Activity